molecular formula C17H17N5OS B2677761 N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097911-80-1

N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2677761
CAS No.: 2097911-80-1
M. Wt: 339.42
InChI Key: YJBSWIKAZMUWNW-UHFFFAOYSA-N
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Description

N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound featuring a benzothiazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzothiazole Ring: Starting with 2-ethylbenzenamine, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and an oxidizing agent.

    Azetidine Ring Formation: The azetidine ring is synthesized via a cyclization reaction involving a suitable precursor such as a β-amino alcohol.

    Coupling Reactions: The benzothiazole and azetidine intermediates are coupled using a carbonylation reaction to form the key intermediate.

    Pyrimidine Ring Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the ethyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with hydrophobic pockets, while the azetidine and pyrimidine rings can form hydrogen bonds and other interactions with the target. This multi-faceted interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine
  • N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridine-4-amine

Uniqueness

N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzothiazole ring provides a unique hydrophobic interaction profile, while the azetidine ring offers rigidity and the pyrimidine ring allows for versatile functionalization.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-16-21-13-4-3-11(7-14(13)24-16)17(23)22-8-12(9-22)20-15-5-6-18-10-19-15/h3-7,10,12H,2,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBSWIKAZMUWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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